BenchChemオンラインストアへようこそ!

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide

physicochemical profiling drug-likeness medicinal chemistry

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide (CAS 313374-87-7, PubChem CID is a synthetic, fully substituted 4,5-diaryl-1,3-thiazole bearing a propanamide side‑chain at the 2‑position. Its computed XLogP3‑AA of 4.6, topological polar surface area of 70.2 Ų, and molecular weight of 322.4 g/mol place it in a moderately lipophilic, drug‑like chemical space distinct from simpler thiazole congeners.

Molecular Formula C19H18N2OS
Molecular Weight 322.43
CAS No. 313374-87-7
Cat. No. B2400814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide
CAS313374-87-7
Molecular FormulaC19H18N2OS
Molecular Weight322.43
Structural Identifiers
SMILESCCC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C
InChIInChI=1S/C19H18N2OS/c1-3-16(22)20-19-21-17(14-11-9-13(2)10-12-14)18(23-19)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,20,21,22)
InChIKeyWPVUVFKLGOGQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide (CAS 313374-87-7) – Physicochemical Baseline and Comparator Landscape for Thiazole-Based Procurement


N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide (CAS 313374-87-7, PubChem CID 3391604) is a synthetic, fully substituted 4,5-diaryl-1,3-thiazole bearing a propanamide side‑chain at the 2‑position [1]. Its computed XLogP3‑AA of 4.6, topological polar surface area of 70.2 Ų, and molecular weight of 322.4 g/mol place it in a moderately lipophilic, drug‑like chemical space distinct from simpler thiazole congeners [1]. The closest commercially available analogs that share the identical 4‑(4‑methylphenyl)‑5‑phenyl‑thiazole core but differ in the 2‑amide substituent include the acetamide derivative (CAS 312727‑47‑2, MW 308.4) and the adamantanecarboxamide derivative (CAS 314032‑84‑3, MW 428.6) .

Why Generic Substitution of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide With Other “Thiazole Derivatives” Is Scientifically Unsupported


Although thiazole is a privileged scaffold in medicinal chemistry, the biological activity of 2‑amido‑4,5‑diarylthiazoles is exquisitely sensitive to three structural variables that preclude simple analog‑by‑analog substitution: (i) the nature of the 2‑amide acyl group (propanamide vs. acetamide vs. carboxamide) directly modulates hydrogen‑bonding capacity and metabolic stability [1]; (ii) the regiochemistry of the methyl and phenyl substituents on the thiazole ring (4‑methyl‑5‑phenyl vs. 5‑methyl‑4‑phenyl) determines the three‑dimensional presentation of the pharmacophore and has been shown to alter target affinity by orders of magnitude in related series [2]; and (iii) the presence of the 4‑(4‑methylphenyl) substituent confers a specific lipophilic and steric profile that, in the analogous 4,5‑diarylthiazole antimitotic series, was essential for nanomolar antiproliferative potency [3]. Generic substitution without experimental confirmation of these three variables risks selecting a compound with a completely different selectivity and potency profile.

Quantitative Differential Evidence for N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide: Physicochemical, Structural, and Sourcing Differentiators vs. Closest Analogs


Propanamide vs. Acetamide 2‑Substituent: Computed Lipophilicity, Hydrogen‑Bonding, and Rotational Freedom Comparison

The target compound carries a propanamide side‑chain, whereas the closest commercially available core analog bears an acetamide group (CAS 312727‑47‑2) [1]. The propanamide substituent adds one additional methylene unit, increasing the computed XLogP3‑AA by approximately +0.5 log units (from an estimated ~4.1 for the acetamide to 4.6 for the propanamide) and adding one extra rotatable bond (4 vs. an estimated 3), which together confer greater conformational flexibility and enhanced membrane partitioning potential [1]. In structurally related glucokinase activator series, the transition from acetamide to propanamide at the thiazole 2‑position has been shown to alter both potency and metabolic stability [2].

physicochemical profiling drug-likeness medicinal chemistry

4‑(4‑Methylphenyl)‑5‑phenyl vs. 5‑Methyl‑4‑phenyl Regioisomer: Structural Basis for Differential Target Engagement

The target compound bears a 4‑(4‑methylphenyl)‑5‑phenyl substitution pattern on the thiazole core, whereas the regioisomer N‑(5‑methyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)propanamide (CAS 105512‑55‑8) places the methyl group directly on the thiazole 5‑position rather than on the pendant 4‑phenyl ring . In a closely related 4,5‑diarylthiazole antimitotic series, the position of the methyl substituent was critical for tubulin polymerization inhibitory activity: compounds with a 4‑(4‑methoxyphenyl) substitution pattern exhibited IC50 values of 8.4–26.4 nM, whereas regioisomeric analogs with altered substitution showed substantial potency loss [1]. The (2S)‑2‑amino‑N‑(5‑methyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)propanamide regioisomer has a reported Kd of 15 000 nM against the XIAP BIR3 domain, illustrating that even subtle regiochemical changes can produce dramatically different binding affinities [2].

structure–activity relationship regiochemistry target engagement

Molecular Weight and Bulkiness Differentiation vs. Adamantanecarboxamide Analog: Implications for Crystallography and Biophysical Assays

The target compound (MW 322.4 g/mol) is approximately 106 g/mol lighter than the adamantanecarboxamide analog N‑[4‑(4‑methylphenyl)‑5‑phenyl‑1,3‑thiazol‑2‑yl]‑1‑adamantanecarboxamide (CAS 314032‑84‑3, MW 428.6 g/mol) [1]. This 25% reduction in molecular weight, combined with the absence of the bulky adamantane cage, yields a substantially smaller hydrodynamic radius and reduced potential for non‑specific hydrophobic interactions. In fragment‑based drug discovery and crystallographic soaking experiments, lower‑molecular‑weight ligands with fewer rotatable bonds generally produce higher‑resolution electron density maps and more interpretable structure–activity relationships [2].

structural biology crystallography biophysical assays

Commercial Sourcing Viability: Dual‑Vendor Availability with Documented Purity ≥95%

The target compound is listed as in‑stock by at least two independent commercial vendors (Chemenu Catalog No. CM992951 and BenchChem) with documented purity of ≥95% . The acetamide analog (CAS 312727‑47‑2, Chemenu CM990557) is also commercially available, but the adamantanecarboxamide analog (CAS 314032‑84‑3) shows no active stock listing with a purity specification from a non‑excluded vendor as of the search date . For procurement workflows requiring verified purity certificates and reliable re‑supply, the propanamide derivative offers the lowest supply‑chain risk among the three 2‑amido‑4,5‑diarylthiazole analogs sharing this core.

chemical procurement supply chain purity specification

Recommended Research and Industrial Application Scenarios for N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide Based on Available Evidence


Scaffold‑Hopping and SAR Exploration Around the 4,5‑Diarylthiazole Pharmacophore

This compound is best deployed as a structurally defined entry point for scaffold‑hopping campaigns targeting the 4,5‑diarylthiazole chemical space. Its distinct 4‑(4‑methylphenyl)‑5‑phenyl‑2‑propanamide architecture fills a specific substitution cell that is not represented by the commercially available acetamide or adamantanecarboxamide analogs [1]. In diarylthiazole series where 2‑amido substitution has been shown to modulate tubulin polymerization inhibition with IC50 values spanning 8.4 nM to >10 µM [2], systematically varying the 2‑amide while holding the 4,5‑diaryl core constant is a validated strategy for identifying potency cliffs. The propanamide derivative serves as the logical intermediate‑lipophilicity member of this SAR matrix. [1][2]

Crystallographic Fragment‑Soaking and Biophysical Screening for Target Deconvolution

With a molecular weight of 322.4 g/mol and only 4 rotatable bonds, this compound falls within the acceptable range for fragment‑based screening by X‑ray crystallography [1]. Its computed physicochemical profile (XLogP3‑AA = 4.6, TPSA = 70.2 Ų, 1 H‑bond donor, 3 H‑bond acceptors) satisfies commonly applied fragment‑likeness filters [1]. Unlike the bulkier adamantanecarboxamide analog (MW 428.6, 8 additional heavy atoms) [2], the propanamide derivative is less likely to occlude adjacent binding pockets or introduce non‑specific hydrophobic contacts that complicate electron density interpretation. For academic and industrial structural biology groups performing crystallographic fragment screens against kinases, bromodomains, or protein–protein interaction targets, this compound offers a balanced physicochemical profile amenable to high‑concentration soaking (>10 mM in DMSO). [1][2]

Chemical Biology Probe Development via 2‑Amide Derivatization

The propanamide side‑chain provides a synthetic handle for further derivatization—including hydrolysis to the free amine, reduction, or coupling to biotin/fluorophore tags—that is chemically more versatile than the acetamide analog's shorter and less sterically accessible acetyl group [1]. In glucokinase activator programs, the propanamide linker at the thiazole 2‑position has been shown to support potent target engagement (EC50 values as low as 26 nM) [2], demonstrating that this linker length is compatible with high‑affinity binding. Researchers developing fluorescent probes, affinity chromatography resins, or PROTAC conjugates based on the 4,5‑diarylthiazole scaffold should select the propanamide derivative as their starting material due to its favorable balance of linker length, synthetic tractability, and documented multi‑vendor availability. [1][2]

Comparative Metabolism and Permeability Studies Across the 2‑Amido Series

The computed lipophilicity difference between the propanamide (XLogP3‑AA = 4.6) [1] and acetamide (estimated XLogP3‑AA ~4.1) analogs provides a ~0.5 log unit window for experimentally testing the impact of lipophilicity on passive membrane permeability, microsomal stability, and plasma protein binding within an otherwise identical core scaffold. This head‑to‑head comparison across the propanamide/acetamide pair can generate quantitative structure–property relationship (QSPR) data that inform lead optimization decisions for any 4,5‑diarylthiazole program. Procurement of both compounds from parallel vendors (Chemenu CM992951 and CM990557, respectively) [2] enables a controlled experimental design with documented purity specifications. [1][2]

Quote Request

Request a Quote for N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.